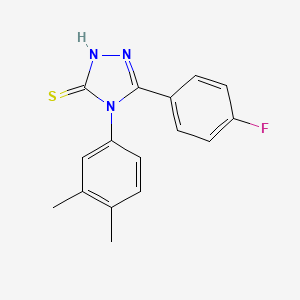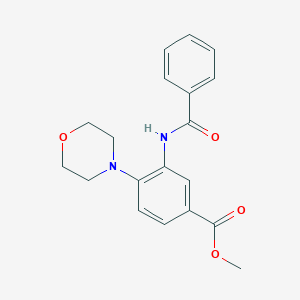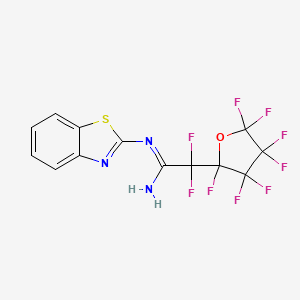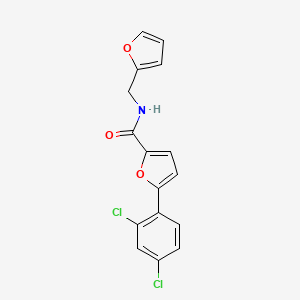![molecular formula C15H12ClNO3S B5841775 2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid, commonly known as CAPT, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). CAPT is a derivative of 2-aminobenzoic acid and is synthesized by the reaction of 4-chlorothiophenol with acetic anhydride followed by the reaction with 2-aminobenzoic acid. CAPT has gained significant attention in recent years for its potential applications in scientific research due to its anti-inflammatory and analgesic properties.
作用機序
The exact mechanism of action of CAPT is not fully understood. However, studies have shown that CAPT inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CAPT has been shown to have several biochemical and physiological effects. Studies have shown that CAPT can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. CAPT has also been shown to reduce the expression of pro-inflammatory cytokines. Additionally, CAPT has been shown to have antioxidant properties, which can help reduce oxidative stress and inflammation.
実験室実験の利点と制限
CAPT has several advantages for use in laboratory experiments. Firstly, CAPT is relatively easy to synthesize and is readily available. Secondly, CAPT has been extensively studied and its properties are well understood. However, there are also some limitations to the use of CAPT in laboratory experiments. Firstly, CAPT has a relatively short half-life, which can make it difficult to study its long-term effects. Secondly, CAPT has been shown to have some toxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CAPT. Firstly, further studies are needed to fully understand the mechanism of action of CAPT. Secondly, more studies are needed to investigate the potential applications of CAPT in the treatment of various inflammatory and pain-related conditions. Additionally, more research is needed to investigate the potential side effects of CAPT and to develop safer and more effective derivatives of CAPT.
合成法
The synthesis of CAPT involves a multi-step process. Firstly, 4-chlorothiophenol is reacted with acetic anhydride to form 4-(acetylsulfanyl)chlorobenzene. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a catalyst to form CAPT. The synthesis of CAPT is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
CAPT has been extensively studied for its potential applications in scientific research. One of the major areas of research is the anti-inflammatory and analgesic properties of CAPT. Studies have shown that CAPT can effectively reduce inflammation and pain in animal models. This makes CAPT a potential candidate for the development of new anti-inflammatory and analgesic drugs.
特性
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOPXWDCZJACIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)


![N-(4-{2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5841737.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![5-hydroxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5841746.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5841750.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5841764.png)


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)

